Gangliotriosylceramide

説明

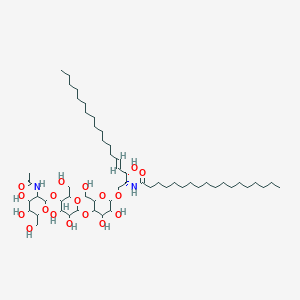

Gangliotriosylceramide, also known as asialo GM2, is a glycosphingolipid that consists of a ceramide backbone linked to a trisaccharide moiety. This compound is a member of the ganglioside family, which are glycosphingolipids containing one or more sialic acid residues. This compound is unique in that it lacks the sialic acid residue found in other gangliosides. It is found in various tissues and has been identified as a tumor-specific marker in certain types of cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gangliotriosylceramide involves the preparation of its trisaccharide moiety, which is then linked to a ceramide backbone. One method involves the reaction of 4-O-acetyl-3,6-di-O-benzoyl-2-deoxy-2-phthalimido-D-galactopyranosyl bromide with a benzylated derivative of methyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside. The substituent at O-6’ is crucial for the outcome of glycosylations at O-4’, with the ether derivative being more reactive .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing similar reaction conditions as described above. The process may also involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bonds. Analytical methods such as high-performance liquid chromatography, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy are used to characterize the synthesized compound .

化学反応の分析

Types of Reactions: Gangliotriosylceramide undergoes various chemical reactions, including glycosylation, acetylation, and benzoylation. These reactions are essential for the synthesis of its trisaccharide moiety and the subsequent attachment to the ceramide backbone.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetyl and benzoyl chlorides, phthalimido derivatives, and glycosyl bromides. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like crown ethers to facilitate the glycosylation process .

Major Products Formed: The major product formed from these reactions is the trisaccharide moiety linked to the ceramide backbone, resulting in the complete this compound molecule. The purity and structure of the final product are confirmed using analytical techniques .

科学的研究の応用

Immunological Applications

Gangliotriosylceramide has been shown to have immunomodulatory effects. Research indicates that gangliosides can influence T cell proliferation and activation. For instance, studies have demonstrated that murine macrophage gangliosides, including this compound, inhibit T cell proliferation more effectively than brain gangliosides. This suggests a potential application in modulating immune responses, which could be useful in autoimmune diseases or transplant rejection scenarios .

Case Study: T Cell Modulation

- Objective : To evaluate the effect of this compound on T cell activation.

- Findings : Murine macrophages treated with gangliosides exhibited a significant reduction in CD4 expression on human monocytes, indicating that this compound can modulate immune cell function .

Cancer Therapy

This compound has been explored for its potential therapeutic applications in oncology. Specifically, it has been implicated in the suppression of tumor growth in mouse models of lymphoma. Passive immunization with monoclonal antibodies targeting this compound resulted in reduced tumor growth in DBA/2 mice bearing L5178Y lymphoma cells .

Case Study: Mouse Lymphoma Treatment

- Objective : To assess the therapeutic efficacy of monoclonal antibodies against this compound.

- Findings : The treatment led to significant suppression of tumor growth, suggesting that targeting this glycosphingolipid could be a viable strategy for cancer immunotherapy .

Neurobiological Research

In neurobiology, this compound plays a crucial role in neuronal signaling and development. It is involved in the organization of lipid rafts and membrane microdomains that facilitate signal transduction processes essential for neuronal function.

Structural and Functional Characterization

Understanding the structural properties of this compound is vital for elucidating its functional roles. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its structure and interactions with other biomolecules.

Research Findings

作用機序

The mechanism of action of gangliotriosylceramide involves its interaction with specific receptors on the cell surface, leading to the activation of signal transduction pathways. These pathways regulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets of this compound include glycosphingolipid receptors and other cell surface proteins involved in cell signaling .

類似化合物との比較

Gangliotriosylceramide is similar to other gangliosides, such as GM1 and GM2, which also contain a ceramide backbone linked to a carbohydrate moiety. this compound is unique in that it lacks the sialic acid residue found in other gangliosides. This structural difference affects its biological functions and interactions with other molecules .

List of Similar Compounds:- GM1 Ganglioside

- GM2 Ganglioside

- Globotriaosylceramide

- Lactosylceramide

These compounds share similar structural features but differ in their carbohydrate moieties and the presence or absence of sialic acid residues .

生物活性

Gangliotriosylceramide (Gg3Cer) is a glycosphingolipid that plays a significant role in various biological processes, including cell signaling, immune response modulation, and cellular adhesion. This article explores the biological activity of Gg3Cer, supported by research findings, data tables, and relevant case studies.

Structure and Composition

This compound consists of a ceramide backbone linked to a trisaccharide composed of three sugar units. The specific structure of Gg3Cer can influence its biological functions, particularly in cell-cell interactions and receptor binding.

Biological Functions

1. Cell Signaling and Adhesion

Gg3Cer is involved in modulating cell signaling pathways. It interacts with various receptors and proteins on the cell surface, influencing cellular responses. For example, it has been shown to enhance the binding affinity of certain ligands to their receptors, which can affect processes such as cell proliferation and differentiation.

2. Immune Modulation

Research indicates that Gg3Cer can modulate immune responses. In studies involving mouse models, Gg3Cer has been associated with the regulation of T cell activity. Specifically, macrophage gangliosides containing Gg3Cer were found to inhibit T cell proliferation more effectively than other gangliosides, suggesting a unique role in immune regulation .

3. Epithelial-to-Mesenchymal Transition (EMT)

Gg3Cer has been implicated in the EMT process, which is crucial for cancer metastasis. In vitro studies have demonstrated that the presence of Gg3Cer can inhibit EMT induced by growth factors such as TGF-β. This inhibition is thought to occur through the stabilization of epithelial markers like E-cadherin .

Case Studies

- Cancer Progression

- Diabetic Nephropathy

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMISOLVPZNSV-CANPYCKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35960-33-9 | |

| Record name | Ganglio-N-triaosylceramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。